molecular formula C20H23ClN4O3S B2992258 5-((3-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898345-74-9

5-((3-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2992258
CAS RN: 898345-74-9
M. Wt: 434.94
InChI Key: DHZVWPRUDCMESC-UHFFFAOYSA-N
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Description

The compound “5-((3-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It contains a total of 53 bonds, including 32 non-H bonds, 15 multiple bonds, 3 rotatable bonds, and 15 aromatic bonds . The molecule includes 3 five-membered rings, 2 six-membered rings, and 1 eight-membered ring . The molecular formula is C19H21ClN4O3S, and it has an average mass of 420.913 Da .


Molecular Structure Analysis

The molecule contains several functional groups, including a tertiary amine (aliphatic) and an aromatic group . The presence of these functional groups, along with the multiple rings in the structure, suggests that this compound could exhibit interesting chemical properties.

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study by Bektaş et al. (2007) describes the synthesis of derivatives related to 1,2,4-triazole, including compounds similar to the chemical . These compounds exhibited significant antimicrobial activities, indicating potential applications in the development of new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Anticancer and Antidiabetic Potential

Research by Flefel et al. (2019) on spirothiazolidines, which are structurally related to the compound, showed significant anticancer activities against human breast and liver carcinoma cell lines. Additionally, some derivatives also exhibited potential as alpha-amylase and alpha-glucosidase inhibitors, suggesting applications in antidiabetic therapy (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).

Safety and Hazards

Based on the information available, it’s difficult to provide a detailed safety and hazard analysis for this compound. As with any chemical, it should be handled with care, following appropriate safety protocols .

properties

IUPAC Name

5-[(3-chlorophenyl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O3S/c1-2-15-22-19-25(23-15)18(26)17(29-19)16(13-4-3-5-14(21)12-13)24-8-6-20(7-9-24)27-10-11-28-20/h3-5,12,16,26H,2,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZVWPRUDCMESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCC5(CC4)OCCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

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